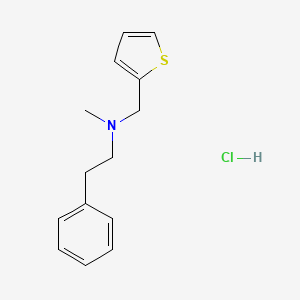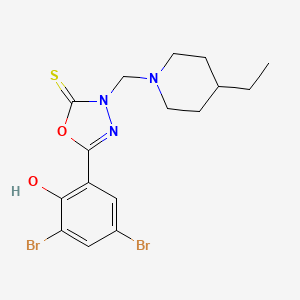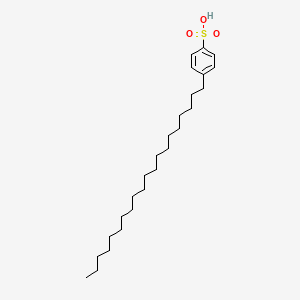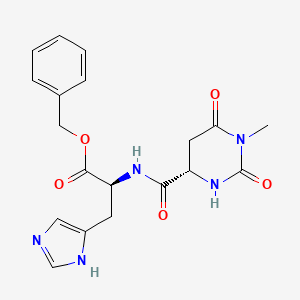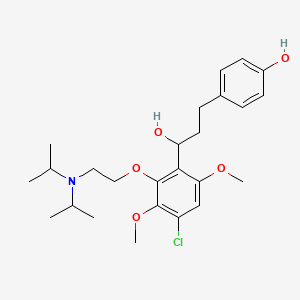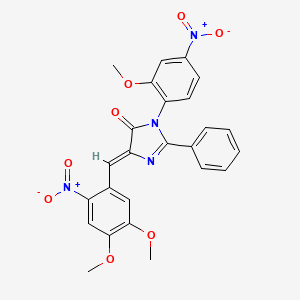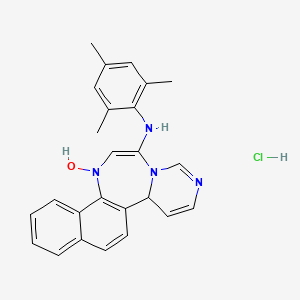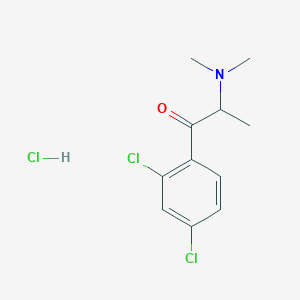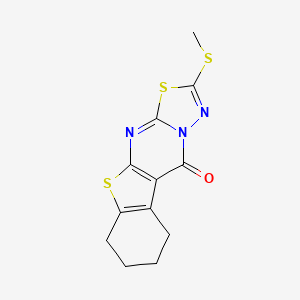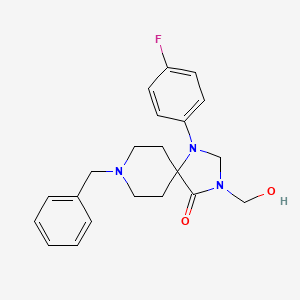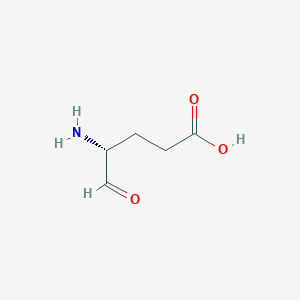
4-Amino-5-oxopentanoic acid, (4R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-5-oxopentanoic acid, (4R)-, also known as (4R)-4-Amino-5-oxopentanoic acid, is a 5-oxo monocarboxylic acid. This compound is characterized by the presence of an amino group at the 4th position and a keto group at the 5th position of the pentanoic acid chain. It is a stereoisomer with the (4R) configuration, which means the amino group is positioned on the right side in the molecular structure .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-oxopentanoic acid, (4R)-, can be achieved through several methods. One common synthetic route involves the esterification and bromination of levulinic acid to produce methyl 5- or 3-bromolevulinates. These intermediates are then reacted with potassium phthalimide in the presence of dimethylformamide (DMF), followed by acidolysis to yield the desired product with an overall yield of 44% .
Industrial Production Methods: Industrial production methods for 4-Amino-5-oxopentanoic acid, (4R)-, typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions: 4-Amino-5-oxopentanoic acid, (4R)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-amino-5-oxo derivatives.
Reduction: Formation of 4-amino-5-hydroxy derivatives.
Substitution: Formation of various substituted amino acids depending on the reagents used.
科学研究应用
4-Amino-5-oxopentanoic acid, (4R)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of metabolic disorders and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 4-Amino-5-oxopentanoic acid, (4R)-, involves its participation in various biochemical pathways. It acts as a precursor in the synthesis of heme, an essential component of hemoglobin. The compound is converted to aminolevulinic acid, which then undergoes a series of enzymatic reactions to form heme. This process is crucial for oxygen transport and cellular respiration .
相似化合物的比较
4-Amino-5-oxopentanoic acid, (4R)-, can be compared with other similar compounds such as:
5-Aminolevulinic acid: A key intermediate in heme biosynthesis.
4-Amino-5-hydroxyvaleric acid: A reduced form with a hydroxyl group instead of a keto group.
4-Amino-5-oxovaleric acid: A structural isomer with a different configuration.
The uniqueness of 4-Amino-5-oxopentanoic acid, (4R)-, lies in its specific stereochemistry and its role as a precursor in heme synthesis, making it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
138307-03-6 |
|---|---|
分子式 |
C5H9NO3 |
分子量 |
131.13 g/mol |
IUPAC 名称 |
(4R)-4-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO3/c6-4(3-7)1-2-5(8)9/h3-4H,1-2,6H2,(H,8,9)/t4-/m1/s1 |
InChI 键 |
MPUUQNGXJSEWTF-SCSAIBSYSA-N |
手性 SMILES |
C(CC(=O)O)[C@H](C=O)N |
规范 SMILES |
C(CC(=O)O)C(C=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


